

CELF6 antibody validation for specific applications

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Compound of Interest

Compound Name: CEF6

Cat. No.: B612710

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CELF6 Antibody Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the validation and application of CELF6 antibodies.

Frequently Asked Questions (FAQs)

Q1: What is CELF6 and what is its function?

A1: CELF6 (CUGBP Elav-Like Family Member 6) is an RNA-binding protein that plays a crucial role in post-transcriptional regulation, including alternative splicing, mRNA stability, and translation.[1] It is primarily expressed in the brain, kidney, and testis.[2] Functionally, CELF6 is involved in neuronal development, cell cycle regulation, and has been identified as a potential tumor suppressor.[3]

Q2: In which applications have CELF6 antibodies been validated?

A2: CELF6 antibodies have been validated for use in Western Blotting (WB), Immunohistochemistry (IHC) on paraffin-embedded tissues, and intracellular Flow Cytometry.

Q3: What is the expected molecular weight of CELF6 in a Western Blot?

A3: The expected molecular weight of CELF6 is approximately 50-55 kDa. Some isoforms may be observed at different molecular weights, such as 39 kDa.

Q4: What is the subcellular localization of CELF6?

A4: CELF6 localizes to both the nucleus and the cytoplasm, consistent with its roles in nuclear pre-mRNA splicing and cytoplasmic mRNA translation and stability.

Application-Specific Troubleshooting Guides

Western Blotting (WB)

Problem	Possible Cause	Recommended Solution
No band or weak signal	Insufficient protein loading.	Load at least 20-30 µg of total protein per lane. Use a positive control lysate to confirm antibody activity.
Low CELF6 expression in the sample.	CELF6 expression is tissue-specific. Use lysates from brain or kidney as positive controls.	
Incorrect antibody dilution.	Use the antibody at the recommended starting dilution (e.g., 1:500-1:2000). Titrate the antibody to find the optimal concentration.	
Poor antibody-antigen binding.	Ensure the transfer to the membrane was successful. Incubate the primary antibody overnight at 4°C to enhance signal.	
High background	Primary antibody concentration is too high.	Reduce the primary antibody concentration.
Insufficient washing.	Increase the number and duration of washes with TBST buffer.	
Blocking is inadequate.	Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST.	
Non-specific bands	Antibody cross-reactivity.	Ensure the use of a CELF6-specific antibody. Some antibodies are confirmed to not cross-react with other CELF family members. Run a

negative control cell line or tissue.

Protein degradation. Prepare fresh lysates with protease inhibitors.

Immunohistochemistry (IHC)

Problem	Possible Cause	Recommended Solution
No staining or weak signal	Incorrect antibody dilution.	Titrate the antibody to find the optimal concentration. A starting dilution of 1:50 is often recommended.
Suboptimal antigen retrieval.	Heat-induced epitope retrieval (HIER) with citrate buffer (pH 6.0) is recommended before starting the IHC protocol.	
Low CELF6 expression in the tissue.	Use positive control tissues known to express CELF6, such as human kidney or brain tissue.	
High background staining	Primary antibody concentration is too high.	Decrease the primary antibody concentration and/or the incubation time.
Insufficient blocking.	Block with a suitable serum (e.g., goat serum if the secondary antibody is goat anti-rabbit) to minimize non-specific binding.	
Endogenous peroxidase activity.	Quench endogenous peroxidase activity with a 3% H2O2 solution before primary antibody incubation.	

Experimental Protocols

Western Blotting Protocol for CELF6

- Lysate Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
 - Separate proteins on a 10% SDS-polyacrylamide gel.
 - Transfer proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
 - Incubate the membrane with the CELF6 primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) at the recommended dilution for 1 hour at room temperature.
 - Wash the membrane three times for 10 minutes each with TBST.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

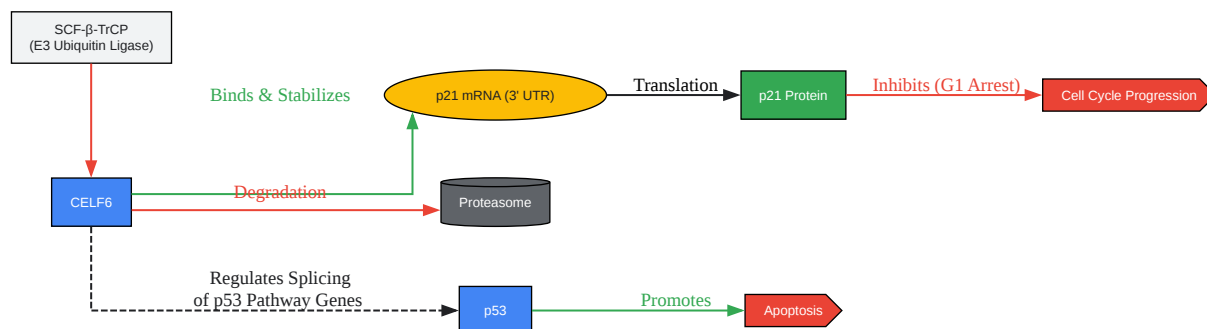
Immunohistochemistry (IHC-P) Protocol for CELF6

- Deparaffinization and Rehydration:
 - Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene.
 - Rehydrate through a graded series of ethanol to distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.
 - Allow slides to cool to room temperature.
- Staining:
 - Wash slides with PBS.
 - Quench endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
 - Wash with PBS.
 - Block with 5% normal goat serum in PBS for 1 hour.
 - Incubate with CELF6 primary antibody (e.g., at a 1:50 dilution) in a humidified chamber overnight at 4°C.
 - Wash with PBS.
 - Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP complex.
 - Develop the signal with a DAB substrate.
 - Counterstain with hematoxylin.
 - Dehydrate, clear, and mount the slides.

Immunoprecipitation (IP) Protocol for CELF6

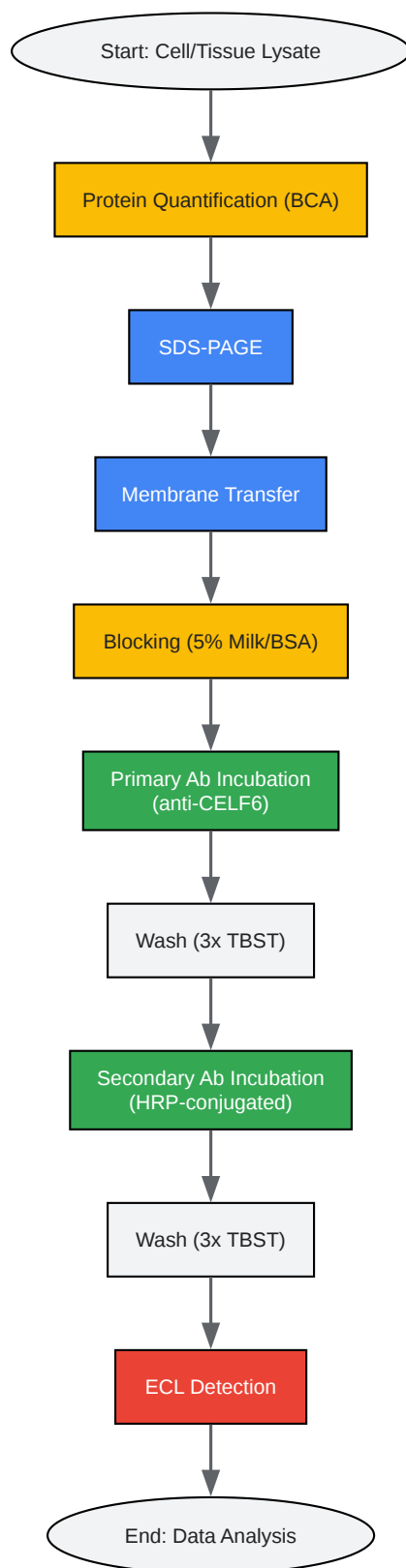
- Cell Lysate Preparation:
 - Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
 - Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
- Immunoprecipitation:
 - Incubate 500 µg to 1 mg of pre-cleared lysate with 1-2 µg of CELF6 antibody overnight at 4°C with gentle rotation.
 - Add Protein A/G agarose/magnetic beads and incubate for another 2-4 hours at 4°C.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three to five times with ice-cold lysis buffer.
 - Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by Western Blotting using the CELF6 antibody.

Signaling Pathways and Workflows



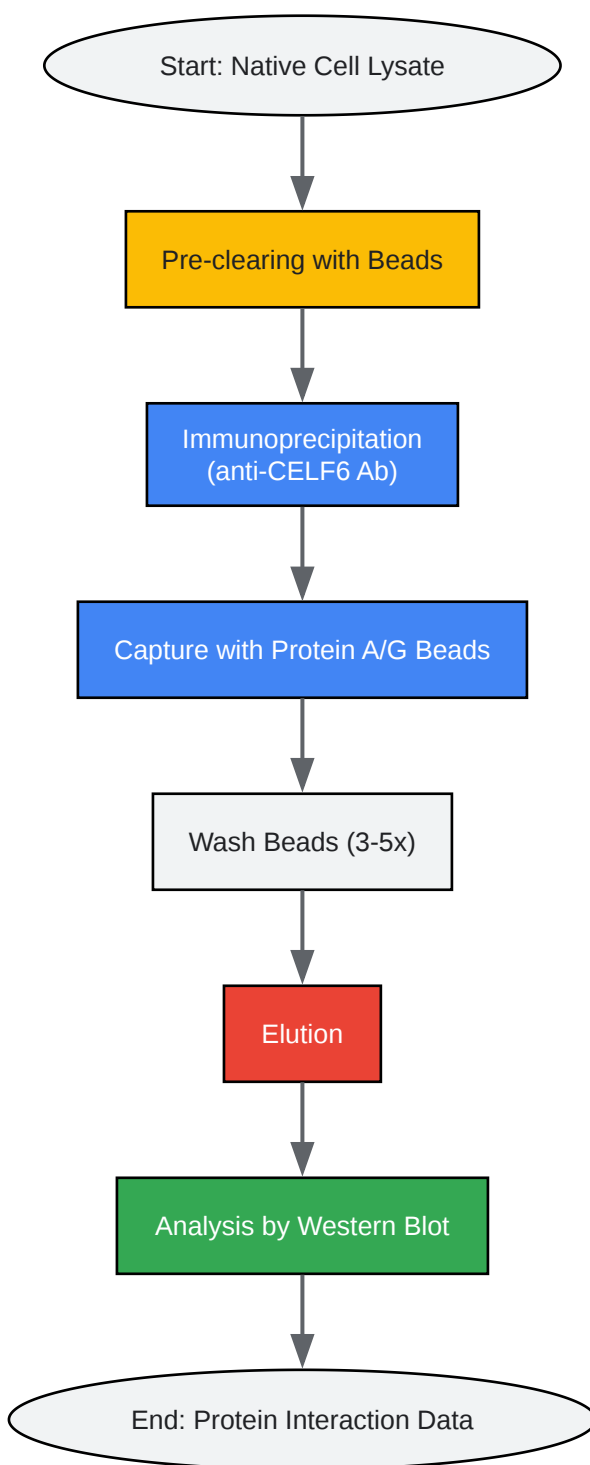
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Caption: CELF6-mediated regulation of the p21 and p53 pathways.



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Caption: Standard Western Blot experimental workflow for CELF6 detection.



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Caption: General workflow for CELF6 Immunoprecipitation.

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